molecular formula C16H12N2O5 B4201892 (4-Cyano-2-ethoxyphenyl) 4-nitrobenzoate

(4-Cyano-2-ethoxyphenyl) 4-nitrobenzoate

Cat. No.: B4201892
M. Wt: 312.28 g/mol
InChI Key: LAOWENWDNQKTRX-UHFFFAOYSA-N
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Description

(4-Cyano-2-ethoxyphenyl) 4-nitrobenzoate is an aromatic ester featuring a nitro group at the para position of the benzoate moiety and a cyano substituent at the 4-position of the ethoxyphenyl group.

Properties

IUPAC Name

(4-cyano-2-ethoxyphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c1-2-22-15-9-11(10-17)3-8-14(15)23-16(19)12-4-6-13(7-5-12)18(20)21/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOWENWDNQKTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyano-2-ethoxyphenyl) 4-nitrobenzoate typically involves multi-step organic reactions. One common method is the esterification of 4-cyano-2-ethoxyphenol with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-ethoxyphenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Nucleophilic Substitution: Substituted aromatic compounds with the nucleophile replacing the nitro group.

    Reduction: Aromatic amines.

    Hydrolysis: 4-cyano-2-ethoxyphenol and 4-nitrobenzoic acid.

Scientific Research Applications

4-Cyano-2-ethoxyphenyl 4-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of novel polymers and materials with specific electronic or optical properties.

    Pharmaceutical Research: Investigated for its potential biological activity and as a building block for drug development.

    Chemical Sensors: Utilized in the design of sensors for detecting specific analytes due to its functional groups.

Mechanism of Action

The mechanism of action of (4-Cyano-2-ethoxyphenyl) 4-nitrobenzoate depends on the specific application and reaction it undergoes. For example, in nucleophilic substitution reactions, the nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to attack by nucleophiles. In reduction reactions, the nitro group is reduced to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physical properties of (4-Cyano-2-ethoxyphenyl) 4-nitrobenzoate with analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents logP Key Features
This compound* C₁₆H₁₂N₂O₅ 312.28 4-CN, 2-OEt on phenyl; 4-NO₂ ~2.8† High polarity due to CN and NO₂; moderate lipophilicity
2-Acetyl-4-methylphenyl 4-nitrobenzoate C₁₆H₁₃NO₅ 299.28 2-Acetyl, 4-Me on phenyl; 4-NO₂ 3.065 Acetyl group enhances electrophilicity; methyl improves stability
(4-Chlorophenyl) 4-nitrobenzoate C₁₃H₈ClNO₄ 277.66 4-Cl on phenyl; 4-NO₂ ~2.5† Chlorine increases lipophilicity and electron-withdrawing effects
Diethylaminoethyl 4-nitrobenzoate C₁₃H₁₈N₂O₄ 266.29 Diethylaminoethyl ester; 4-NO₂ 1.163‡ Basic amino group enhances solubility in acidic conditions; liquid at RT
Methyl 4-nitrobenzoate C₈H₇NO₄ 181.15 Methyl ester; 4-NO₂ ~1.5† Simple structure; high antioxidant activity

*Predicted values based on substituent contributions.
‡Density (g/cm³).

Key Observations :

  • Lipophilicity : The ethoxy group contributes to moderate logP (~2.8), making it less lipophilic than 2-acetyl-4-methylphenyl derivatives (logP 3.065) but more than methyl 4-nitrobenzoate (logP ~1.5) .
  • Solubility: The diethylaminoethyl analogue’s basic amino group enhances water solubility under acidic conditions, a feature absent in the target compound .
Antioxidant Activity
  • Methyl 4-nitrobenzoate exhibits higher antioxidant activity than methyl benzoate, attributed to the nitro group’s resonance stabilization of radical intermediates . The target compound’s cyano group may further enhance this activity due to stronger electron withdrawal.
Biodegradation
  • 4-Nitrobenzoate derivatives are recalcitrant under anaerobic conditions but undergo partial degradation in methanogenic sludge, with substituents influencing rates . The cyano group in the target compound may slow degradation compared to simpler esters like ethyl 4-nitrobenzoate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Cyano-2-ethoxyphenyl) 4-nitrobenzoate
Reactant of Route 2
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(4-Cyano-2-ethoxyphenyl) 4-nitrobenzoate

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